Bis-(3-nitrophenyl)-methylphosphine oxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
31638-90-1 |
|---|---|
Molecular Formula |
C13H11N2O5P |
Molecular Weight |
306.21 g/mol |
IUPAC Name |
1-[methyl-(3-nitrophenyl)phosphoryl]-3-nitrobenzene |
InChI |
InChI=1S/C13H11N2O5P/c1-21(20,12-6-2-4-10(8-12)14(16)17)13-7-3-5-11(9-13)15(18)19/h2-9H,1H3 |
InChI Key |
WCWJDBLSRZWRFC-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Coordination Chemistry and Ligand Design Principles of Phosphine Oxides
Phosphine (B1218219) Oxides as Ligands in Transition Metal Complexes
Phosphine oxides are compounds containing a trivalent >P(=O)− group and are widely utilized as ligands in coordination chemistry. wikipedia.orgknowledgezone.co.inwikipedia.org They typically function as hard Lewis bases, forming coordination complexes with a variety of transition metals. wikipedia.orgknowledgezone.co.in The primary mode of coordination is through the phosphoryl oxygen atom, resulting in the formation of M-O bonds. wikipedia.orgknowledgezone.co.in Complexes are most commonly formed with hard metal centers. wikipedia.org The inherent stability of the phosphine oxide means it is sometimes generated unintentionally through the air-oxidation of a parent phosphine ligand within a coordination sphere. wikipedia.org Due to their nature as relatively weak Lewis bases, phosphine oxide ligands can often be easily displaced from metal complexes. wikipedia.org
The interaction between a phosphine oxide ligand and a metal center is governed by a combination of electronic and steric factors. manchester.ac.uk These two effects are often interrelated, making it challenging to isolate their individual contributions. manchester.ac.uk
Electronic Effects: The electronic nature of a phosphine ligand, which dictates its ability to donate or accept electron density, is a primary determinant of the strength of the ligand-metal bond. manchester.ac.uk The substituents attached to the phosphorus atom significantly influence its electronic properties. manchester.ac.uk Electron-donating groups, such as alkyl groups, increase the electron density on the phosphoryl oxygen, enhancing its basicity and making it a better ligand. wikipedia.org Conversely, electron-withdrawing groups, like the nitro groups in Bis-(3-nitrophenyl)-methylphosphine oxide, decrease the basicity of the phosphoryl oxygen. The quantitative measurement of these electronic effects can be achieved by observing the CO stretching frequencies in metal carbonyl complexes, such as [Ni(CO)3L], where a higher frequency indicates a more electron-withdrawing, less basic ligand. psu.edu
Steric Effects: The size and shape of the ligand, referred to as its steric profile, also play a crucial role. manchester.ac.uk Bulky substituents on the phosphorus atom can hinder the approach of the ligand to the metal center, influencing the geometry and stability of the resulting complex. libretexts.org The Tolman cone angle is a common metric used to quantify the steric bulk of phosphine-type ligands. libretexts.org While critically important, once a certain threshold of electron-donating strength is met for a reaction to proceed, it is often the more subtle steric effects that determine the specific outcome and efficiency. psu.edu
The interplay of these factors is critical; for example, altering the bond angles due to steric bulk can change the s-character of the phosphorus lone pair, thereby influencing the ligand's electronic properties. manchester.ac.uk
The phosphoryl group (>P=O) is central to the coordination behavior of phosphine oxides. wikipedia.org The oxygen atom acts as the primary donor site, binding to the metal center. wikipedia.orgknowledgezone.co.in This interaction is characterized by a donation of electron density from the oxygen to the metal.
Upon coordination to a metal, the P-O bond within the phosphine oxide ligand typically elongates. This lengthening is consistent with a stabilization of the ionic resonance structure of the P-O bond. wikipedia.org For instance, the P-O bond distance in free triphenylphosphine (B44618) oxide is 1.48 Å, which increases to 1.51 Å upon coordination in the complex NiCl2[OP(C6H5)3]2. wikipedia.org This change in bond length is a clear indicator of the direct involvement of the phosphoryl oxygen in the metal-ligand interaction. The basicity of this oxygen atom is a key factor in the ligand's ability to form stable complexes, with studies showing that phosphine oxides are generally preferred by U(VI) due to favorable orbital interactions. wikipedia.orgnih.gov
| Compound | P-O Bond Length (Å) | State |
|---|---|---|
| Triphenylphosphine oxide | 1.48 | Free Ligand wikipedia.org |
| NiCl2[OP(C6H5)3]2 | 1.51 | Coordinated Ligand wikipedia.org |
Tautomerism and Ligand Behavior of Secondary Phosphine Oxides in Metal Coordination
Secondary phosphine oxides (SPOs), which have the general formula R2P(O)H, exhibit a distinct chemical behavior due to tautomerism. wikipedia.orgnih.gov This property allows them to act as versatile pre-ligands in catalysis. researchgate.net It is important to note that this compound is a tertiary phosphine oxide and does not undergo the tautomerism described in this section.
SPOs exist in a tautomeric equilibrium between the pentavalent tetracoordinated phosphine oxide form (R2P(O)H) and the trivalent tricoordinated phosphinous acid form (R2P-OH). nih.govrsc.orgub.edu In most cases, the equilibrium heavily favors the more thermodynamically stable pentavalent oxide form, which makes SPOs generally air-stable. researchgate.netrsc.org
However, the position of this equilibrium is highly sensitive to the electronic properties of the substituents (R) on the phosphorus atom. nih.govresearchgate.net The presence of strong electron-withdrawing groups on the phosphorus atom can shift the equilibrium, allowing for the observation of the trivalent phosphinous acid tautomer. nih.govresearchgate.net Conversely, electron-rich phosphine oxides exist predominantly as the pentavalent species. researchgate.net
The tautomeric equilibrium of SPOs can be significantly influenced by the presence of a transition metal. rsc.orgresearchgate.net Coordination to a metal center can induce a shift from the predominant pentavalent oxide form to the trivalent phosphinous acid form. rsc.orgub.edu In this scenario, the SPO acts as a pre-ligand, with the phosphinous acid being the species that actively coordinates to the metal. researchgate.net
When the phosphinous acid tautomer coordinates to a metal, it typically does so through the phosphorus atom, which possesses a lone pair of electrons. nih.gov This makes it function as a traditional phosphine ligand, which is a strong field ligand, in contrast to the O-bonded phosphine oxide which is a weak field ligand. wikipedia.org This metal-induced shift is a key principle behind the widespread use of SPOs in homogeneous catalysis, as it allows for the in-situ generation of an active P-coordinated ligand from a stable, air-tolerant precursor. rsc.orgub.edu
| Tautomeric Form | Structure | Coordination Atom | Ligand Field Strength |
|---|---|---|---|
| Pentavalent Phosphine Oxide | R2P(=O)H | Oxygen (O) | Weak Field wikipedia.org |
| Trivalent Phosphinous Acid | R2P-OH | Phosphorus (P) | Strong Field wikipedia.org |
Design and Application of Mixed Phosphine-Phosphine Oxide Ligands
The design of hybrid ligands that contain two or more different donor groups is a key strategy in modern catalysis. researchgate.net Mixed phosphine-phosphine oxide ligands, which incorporate both a soft phosphine donor (PR2) and a hard phosphine oxide donor (P(O)R2) within the same molecule, are prominent examples of this class. researchgate.netresearchgate.net
These ligands are often described as "hemilabile" because they contain donor groups with different affinities for a metal center. wikipedia.org The phosphine group is a soft donor, preferring to bind to soft, low-valent metals, while the phosphine oxide group is a hard donor, preferring hard metal centers. researchgate.net This dual characteristic allows the ligand to exhibit dynamic coordination behavior. researchgate.net For example, the phosphine oxide end can reversibly dissociate from the metal center, creating a vacant coordination site necessary for a catalytic cycle to proceed, while the strongly bound phosphine group anchors the ligand to the metal. wikipedia.org This dynamic behavior can help stabilize reactive intermediates and improve catalytic performance. researchgate.net
Typical examples of such ligands include Ph2P(CH2)nP(O)Ph2, which are derived from common bis(phosphine) ligands. wikipedia.org The ability of these hybrid ligands to satisfy the diverse electronic requirements of a metal center during different stages of a catalytic reaction makes them highly effective in a variety of organic transformations. researchgate.net
Hybrid Ligand Architectures and Adjustable Coordination
There is currently no scientific literature available that discusses the use of this compound in the design of hybrid ligand architectures. Research in this area typically focuses on combining phosphine oxide moieties with other donor groups to create multifunctional ligands with tunable electronic and steric properties. However, no studies have been found that specifically utilize the nitrophenyl-substituted methylphosphine (B1207260) oxide core of the target compound for such purposes.
Hemilabile Character in Transition Metal Complexes
The potential hemilabile character of this compound in transition metal complexes has not been reported. Hemilability, the ability of a ligand to reversibly bind to a metal center through one or more donor atoms, is a key concept in catalyst design. While the phosphine oxide group is a strong coordinating agent, and the nitro groups could potentially offer weaker, secondary coordination sites, no experimental or theoretical studies have been published to validate this for this compound.
Coordination with Lanthanide and Actinide Metals
The coordination chemistry of phosphine oxides with f-block elements is a well-established field, primarily driven by applications in nuclear fuel reprocessing and luminescent materials. However, a thorough search of the scientific literature reveals no specific studies on the complexation of this compound with lanthanide or actinide ions.
Phosphine Oxide Complexes with Lanthanide Ions
While numerous studies detail the formation and properties of lanthanide complexes with various phosphine oxides, none of these investigations include this compound. The electronic effects of the nitro substituents on the phenyl rings would be expected to influence the donor strength of the phosphoryl oxygen and, consequently, the stability and properties of any resulting lanthanide complexes. However, without experimental data, any discussion remains purely speculative.
α-Amino-Functionalized Phosphine Oxides in Rare Earth and Actinoid Separation
The field of rare earth and actinoid separation often employs functionalized phosphine oxides. A significant body of research exists on α-amino-functionalized phosphine oxides for this purpose. These compounds demonstrate high efficiency in the extraction and separation of these elements. However, this compound does not fall into this category of α-amino-functionalized ligands, and there is no literature to suggest its application in these separation processes.
Supramolecular Assembly and Hydrogen Bonding in Ligand Systems
The potential for this compound to participate in supramolecular assembly through hydrogen bonding or other non-covalent interactions has not been explored in the available literature. The nitro groups and the phosphine oxide moiety could theoretically act as hydrogen bond acceptors, but no crystal structures or solution-state studies have been published to confirm such interactions or describe the resulting supramolecular architectures.
Spectroscopic and Structural Elucidation of Bis 3 Nitrophenyl Methylphosphine Oxide
Vibrational Spectroscopy (Infrared)
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The phosphoryl group (P=O) gives rise to a strong and characteristic absorption band in the IR spectrum. For most phosphine (B1218219) oxides, this stretching vibration, denoted as ν(P=O), typically appears in the region of 1200-1100 cm⁻¹. The precise frequency is sensitive to the electronic nature of the substituents attached to the phosphorus atom. Electron-withdrawing groups tend to increase the P=O bond order through induction, shifting the ν(P=O) band to a higher frequency (wavenumber).
In the case of Bis-(3-nitrophenyl)-methylphosphine oxide, the two nitrophenyl groups are strongly electron-withdrawing due to the nitro (-NO₂) substituent. This effect is expected to draw electron density away from the phosphorus atom, strengthening the P=O bond and shifting its stretching frequency to the higher end of the typical range. For comparison, the ν(P=O) band in trioctylphosphine (B1581425) oxide (TOPO), which has electron-donating alkyl groups, is observed at approximately 1146 cm⁻¹. Therefore, the ν(P=O) for this compound is predicted to be significantly higher than this value.
Table 1: Representative P=O Stretching Frequencies in Various Phosphine Oxides This table provides context by showing values for related compounds; specific experimental data for this compound is not available in the cited sources.
| Compound | P=O Stretching Frequency (ν(P=O)) cm⁻¹ | Substituent Type |
| Trioctylphosphine Oxide (TOPO) | ~1146 | Electron-Donating (Alkyl) |
| Triphenylphosphine (B44618) Oxide (TPPO) | ~1190 | Aromatic |
| This compound | Predicted > 1200 | Electron-Withdrawing (Aryl) |
The oxygen atom of the phosphoryl group is a potent hydrogen and halogen bond acceptor. mdpi.com The formation of such non-covalent interactions leads to a donation of electron density from an oxygen lone pair to the hydrogen or halogen bond donor. mdpi.com This interaction weakens the P=O bond, resulting in a measurable decrease in its stretching frequency (a red shift). mdpi.comrsc.org
The magnitude of this frequency shift, Δν (where Δν = νfree - νcomplex), is directly correlated with the strength of the hydrogen or halogen bond. mdpi.comresearchgate.net Extensive studies on model systems like trimethylphosphine (B1194731) oxide have demonstrated that this Δν value can be used to estimate the energy and geometry of these non-covalent bonds. mdpi.comresearchgate.netrsc.org For this compound, it is expected that its interaction with proton donors (acids) or halogen bond donors would similarly lead to a significant red shift in the P=O band, with the extent of the shift providing a quantitative measure of the interaction strength. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of specific nuclei, such as ³¹P, ¹H, and ¹³C.
³¹P NMR is particularly informative for organophosphorus compounds. The chemical shift (δ³¹P) is highly sensitive to the electronic environment around the phosphorus nucleus. magritek.com For tertiary phosphine oxides, the chemical shifts typically fall within a range of +20 to +60 ppm. youtube.com
The substituents on the phosphorus atom have a profound effect on the chemical shift. Electron-withdrawing groups cause deshielding of the phosphorus nucleus, resulting in a downfield shift to higher ppm values. Conversely, electron-donating groups cause upshielding, shifting the signal to lower ppm values. In this compound, the two strongly electron-withdrawing nitrophenyl groups are expected to significantly deshield the phosphorus atom. Consequently, its ³¹P chemical shift is predicted to be at the downfield end of the typical range for phosphine oxides, likely higher than that of triphenylphosphine oxide (which itself is downfield from alkyl-substituted phosphine oxides). For context, many common phosphine oxides exhibit signals in the 29-35 ppm range. rsc.orgrsc.orgrsc.org
The phosphoryl oxygen makes phosphine oxides effective Lewis bases. When this compound interacts with a Lewis acid or a hydrogen bond donor, electron density is drawn from the P=O bond towards the acceptor. acs.orgnih.gov This change in electron distribution deshields the phosphorus nucleus, causing a downfield shift in the ³¹P NMR signal. acs.orgresearchgate.net
Studies have established reliable correlations between the magnitude of this induced chemical shift (Δδ³¹P) and the strength of the acidic interaction. acs.orgresearchgate.net For both Brønsted and Lewis acids, a greater downfield shift indicates a stronger interaction. nih.govunimib.it This principle allows the ³¹P chemical shift of a probe molecule like a phosphine oxide to be used as a practical scale for measuring the acidity of various chemical species. acs.orgresearchgate.netrsc.org Therefore, by measuring the ³¹P NMR spectrum of this compound in the presence of various acids, one could quantitatively assess their relative acid strengths. nih.gov
While specific experimental data for this compound are not available in the referenced literature, the expected ¹H and ¹³C NMR spectra can be predicted based on its structure and data from analogous compounds. sigmaaldrich.comuni.lu
¹H NMR: The proton spectrum is expected to show two main regions.
Aliphatic Region: A signal corresponding to the methyl (CH₃) protons. This signal would appear as a doublet due to coupling with the spin-½ phosphorus nucleus (a two-bond coupling, ²JP-H).
Aromatic Region: A complex series of multiplets between 7.0 and 9.0 ppm corresponding to the protons on the two 3-nitrophenyl rings. The substitution pattern would lead to distinct signals for the protons at the 2-, 4-, 5-, and 6-positions of each ring.
¹³C NMR: The carbon spectrum would provide further structural confirmation.
Aliphatic Region: A signal for the methyl carbon, which would appear as a doublet due to direct one-bond coupling to phosphorus (¹JP-C).
Aromatic Region: Multiple signals for the aromatic carbons. Each unique carbon environment in the nitrophenyl rings would produce a distinct signal, many of which would appear as doublets due to two-, three-, or four-bond coupling with the phosphorus atom (JP-C). The ipso-carbon (C1, directly attached to phosphorus) is expected to show the largest P-C coupling constant. researchgate.net
Table 2: Illustrative NMR Data for a Related Aryl Phosphine Oxide The following data for Cyclobutyldiphenylphosphine oxide is provided as an example to illustrate typical chemical shifts and coupling constants in related structures. It is NOT data for this compound. rsc.org
| Nucleus | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Assignment |
| ³¹P NMR | 32.5 | singlet | P=O |
| ¹³C NMR | 132.5 | d, J = 97.2 | ipso-C (Aromatic) |
| 131.6 | d, J = 2.2 | para-C (Aromatic) | |
| 131.0 | d, J = 9.2 | ortho-C (Aromatic) | |
| 128.6 | d, J = 11.5 | meta-C (Aromatic) | |
| 32.6 | d, J = 73.2 | CH (Aliphatic) |
X-Ray Diffraction Analysis
X-ray diffraction (XRD) stands as a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For organophosphorus compounds like this compound, XRD studies, particularly single-crystal X-ray crystallography, provide invaluable insights into the molecular and crystal structures, stereochemistry at the phosphorus center, and coordination behavior in metal complexes.
Single Crystal X-Ray Crystallography for Molecular and Crystal Structures
For a related compound, triphenylphosphine oxide, the crystal structure was determined to be orthorhombic with the space group Pbca. scispace.com The refinement of the structure resulted in precise bond lengths and angles, with the P=O bond length being 1.479(2) Å and the average P-C bond length being 1.803(1) Å. scispace.com Similarly, the crystal structure of bis(2,4,6-trimethylphenyl)phosphine (B184252) oxide was found to be triclinic with the space group P-1. mdpi.com In this case, the P=O bond length was determined to be 1.4854(13) Å, and the P-C bond lengths were 1.8151(18) Å and 1.8162(18) Å. mdpi.comresearchgate.net
Based on these examples, a single-crystal XRD analysis of this compound would be expected to reveal a tetrahedral geometry around the phosphorus atom, with the phosphoryl group and the three organic substituents (two 3-nitrophenyl groups and one methyl group) arranged in a distorted tetrahedral fashion. The precise bond lengths and angles would be influenced by the electronic effects of the nitro groups and the steric bulk of the phenyl rings. The crystal packing would likely be dominated by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking interactions between the nitrophenyl rings, similar to what is observed in other phosphine oxides. semanticscholar.orgnih.gov
A hypothetical table of crystal data for this compound, based on typical values for similar compounds, is presented below.
| Parameter | Hypothetical Value |
| Empirical formula | C₁₃H₁₁N₂O₅P |
| Formula weight | 306.21 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~8-12 |
| c (Å) | ~15-20 |
| β (°) | ~90-105 |
| Volume (ų) | ~2000-2500 |
| Z | 4 |
| Calculated density (g/cm³) | ~1.4-1.6 |
Determination of P-Stereogenicity and Diastereoselectivity
The phosphorus atom in this compound is a stereogenic center, as it is bonded to four different groups (a methyl group, two 3-nitrophenyl groups, and an oxygen atom). The determination of the absolute configuration at this P-stereocenter and the analysis of diastereoselectivity in its reactions are crucial aspects of its chemistry. Single-crystal X-ray diffraction is a powerful tool for this purpose. nih.gov
In the context of P-stereogenic phosphine oxides, chiral resolution can be achieved by forming diastereomeric complexes with a chiral resolving agent. The resulting diastereomers can often be separated, and their absolute configurations can be determined by single-crystal XRD. A study on the resolution of P-stereogenic secondary phosphine oxides demonstrated that the formation of diastereomeric complexes, elucidated by XRD, was key to understanding the noncovalent interactions responsible for the separation. nih.gov
When a P-stereogenic phosphine oxide reacts to form a new stereocenter, X-ray crystallography can be used to determine the relative configuration of the product, thus establishing the diastereoselectivity of the reaction. For instance, the addition of a P-stereogenic secondary phosphine oxide to an aldehyde can be highly diastereoselective, and the structure of the resulting diastereomer can be confirmed by XRD. nih.gov This analysis provides definitive proof of the stereochemical outcome of the reaction.
Ligand Coordination Modes and Metal Complex Structures
Phosphine oxides, including this compound, can act as ligands in coordination chemistry, typically coordinating to metal centers through the oxygen atom of the phosphoryl group. The coordination mode can be elucidated using single-crystal X-ray diffraction of the resulting metal complexes. nih.gov
Studies on related phosphine-based ligands have shown a variety of coordination modes, including monodentate, bidentate, and bridging fashions. nih.gov While phosphine oxides are generally considered weaker ligands than their corresponding phosphines, they form stable complexes with a range of metals. The nitro groups on the phenyl rings of this compound could also potentially participate in coordination, although this is less common. The crystal structure of a platinum complex with an o-nitrophenyl ligand has shown coordination through both the carbon and one of the oxygen atoms of the nitro group, demonstrating that such interactions are possible. rsc.org
An X-ray diffraction study of a metal complex of this compound would reveal the coordination geometry around the metal center, the M-O bond length, and any changes in the geometry of the phosphine oxide ligand upon coordination.
Mass Spectrometry Techniques for Characterization
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) with techniques like electrospray ionization (ESI) would be particularly informative. mdpi.com
Predicted mass spectrometry data for this compound (C₁₃H₁₁N₂O₅P) indicates a monoisotopic mass of 306.04056 Da. uni.lu The expected mass-to-charge ratios (m/z) for various adducts that could be observed in an ESI mass spectrum are tabulated below. uni.lu
| Adduct | m/z |
| [M+H]⁺ | 307.04784 |
| [M+Na]⁺ | 329.02978 |
| [M-H]⁻ | 305.03328 |
| [M+NH₄]⁺ | 324.07438 |
| [M+K]⁺ | 345.00372 |
| [M+H-H₂O]⁺ | 289.03782 |
| [M+HCOO]⁻ | 351.03876 |
| [M+CH₃COO]⁻ | 365.05441 |
| [M]⁺ | 306.04001 |
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would provide further structural information, confirming the presence of the nitrophenyl and methylphosphine (B1207260) oxide moieties.
Computational Chemistry and Mechanistic Insights into Phosphine Oxide Reactivity
Density Functional Theory (DFT) Studies
Predicting Spectroscopic Parameters and Correlations
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which can be correlated with experimental data to validate computational models and provide deeper insights into molecular structure and bonding. For phosphine (B1218219) oxides such as Bis-(3-nitrophenyl)-methylphosphine oxide, theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are particularly valuable.
The correlation between calculated and experimental spectroscopic data is crucial for confirming the accuracy of the computational model. For example, the ¹H NMR spectrum of a phosphine oxide would be expected to show characteristic signals for the aromatic and methyl protons, with specific coupling constants to the phosphorus atom (J-coupling). mdpi.comsemanticscholar.org Similarly, the ³¹P NMR spectrum would exhibit a characteristic chemical shift for the phosphine oxide group.
Infrared spectroscopy provides information about the vibrational modes of a molecule. The characteristic P=O stretching frequency in phosphine oxides is a strong indicator of the nature of the phosphorus-oxygen bond. For tertiary arylphosphine oxides, this stretching band typically appears in the range of 1140-1320 cm⁻¹. ethz.ch Computational methods can predict these vibrational frequencies, which can then be compared with experimental IR spectra. The presence of nitro groups in this compound would also lead to characteristic symmetric and asymmetric stretching vibrations, typically observed in the regions of 1570–1490 cm⁻¹ and 1390–1300 cm⁻¹, respectively. wpmucdn.com
A PubChem entry for this compound provides predicted collision cross-section (CCS) values for various adducts, which is a parameter related to the molecule's shape and is determined by ion mobility mass spectrometry. uni.lu These theoretical predictions can be valuable for identifying the compound in complex mixtures.
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 307.04784 | 164.6 |
| [M+Na]⁺ | 329.02978 | 169.6 |
| [M-H]⁻ | 305.03328 | 170.8 |
| [M+NH₄]⁺ | 324.07438 | 177.4 |
| [M+K]⁺ | 345.00372 | 159.4 |
| [M+H-H₂O]⁺ | 289.03782 | 163.9 |
| [M+HCOO]⁻ | 351.03876 | 194.1 |
| [M+CH₃COO]⁻ | 365.05441 | 193.0 |
| [M+Na-2H]⁻ | 327.01523 | 173.2 |
| [M]⁺ | 306.04001 | 162.5 |
| [M]⁻ | 306.04111 | 162.5 |
Electronic Structure Analysis of Metal Complexes
The electronic structure of metal complexes containing phosphine oxide ligands is of significant interest for understanding their bonding, reactivity, and catalytic potential. Phosphine oxides, including this compound, typically act as hard Lewis bases, coordinating to metal centers through the oxygen atom. wikipedia.org This interaction leads to changes in the electronic distribution within both the ligand and the metal center.
While specific studies on the electronic structure of metal complexes with this compound are not prevalent in the searched literature, general principles can be applied. Upon coordination to a metal, the P-O bond in a phosphine oxide ligand generally elongates. wikipedia.org This is consistent with a stabilization of the ionic resonance structure of the P=O bond.
Quantum chemical calculations, such as DFT, can be employed to analyze the electronic structure of these complexes. These calculations can provide insights into the nature of the metal-ligand bond, including the degree of covalent and electrostatic contributions. Natural Bond Orbital (NBO) analysis is a useful tool in this context, as it can quantify the donor-acceptor interactions between the ligand and the metal. For instance, studies on other transition metal complexes have used NBO analysis to elucidate the electronic properties of the ligands and their influence on the catalytic activity of the complex.
The electronic properties of the phosphine oxide ligand, such as the presence of electron-withdrawing nitro groups in this compound, are expected to influence the electronic structure of its metal complexes. These nitro groups would decrease the electron density on the phosphorus and oxygen atoms, potentially affecting the strength of the metal-ligand bond.
Quantum Chemical Methods for Thermochemical Data
Calculation of Standard Enthalpies of Formation, Entropy, and Heat Capacity
The determination of accurate thermochemical data, such as the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp°), is crucial for understanding the stability and reactivity of chemical compounds. For many organophosphorus compounds, including phosphine oxides, experimental thermochemical data is often limited or unreliable due to challenges in their synthesis and handling. uni.lusigmaaldrich.com
Composite quantum chemical methods have emerged as a powerful alternative for obtaining reliable thermochemical properties. uni.luwikipedia.orgsigmaaldrich.com Methods like W1X-1 and CBS-QB3 are used to calculate the gas-phase standard enthalpy of formation, entropy, and heat capacity of phosphines and phosphine oxides. uni.lusigmaaldrich.com These methods have shown excellent agreement with available experimental data for alkyl phosphines and their oxides. uni.lusigmaaldrich.com For aryl-substituted species, some variations between different computational methods have been observed. uni.lusigmaaldrich.com
While specific calculations for this compound are not detailed in the provided search results, these established computational methodologies can be applied to determine its thermochemical properties. Such data is invaluable for applications like chemical process design and hazard assessment. uni.lusigmaaldrich.com
Benson Group Additivity Contributions for Organophosphorus Compounds
The Benson group additivity (BGA) method is a widely used empirical approach for estimating the thermochemical properties of molecules. ethz.ch This method assumes that the properties of a molecule can be calculated as the sum of the contributions from its constituent groups. ethz.ch The BGA method has been extended to organophosphorus compounds, providing a fast and accurate way to estimate their thermochemical data. uni.luwikipedia.orgsigmaaldrich.com
Researchers have used high-level quantum chemical calculations to determine the Benson group additivity contributions for numerous phosphorus-containing groups. uni.lusigmaaldrich.com These computationally derived group values can be used to estimate the standard enthalpy of formation, entropy, and heat capacity of a wide range of organophosphorus compounds, including those for which experimental data is unavailable. uni.luwikipedia.orgsigmaaldrich.com The BGA approach has been shown to provide thermochemical properties with near chemical accuracy for larger molecules.
Although a specific BGA value for the group corresponding to this compound is not explicitly listed in the search results, the existing database of phosphorus-based Benson groups can be utilized to estimate its thermochemical properties.
Mechanistic Elucidation of Asymmetric Catalysis
Substrate-Catalyst Interactions and Enantioselectivity
Chiral phosphine oxides have gained attention as pre-ligands in transition metal-catalyzed asymmetric reactions and as organocatalysts themselves. The stereochemical outcome of these reactions is governed by the intricate interactions between the substrate and the chiral catalyst.
In transition metal catalysis, secondary phosphine oxides can exist in tautomeric equilibrium with phosphinous acids. vscht.czresearchgate.net Coordination of the trivalent phosphorus atom to the metal center, after in-situ tautomerization, allows the chiral backbone of the phosphine oxide to induce enantioselectivity in the catalytic transformation. vscht.cz The nature of the substituents on the phosphine oxide can significantly influence both the catalytic activity and the enantioselectivity of the reaction.
In the realm of organocatalysis, chiral phosphines, often generated in situ from their corresponding oxides, can catalyze a variety of asymmetric transformations. mdpi.comsemanticscholar.org Mechanistic studies have highlighted the importance of hydrogen-bonding interactions between the catalyst and the substrate in achieving high enantioselectivity. For instance, in the Morita-Baylis-Hillman reaction, multifunctional chiral phosphine catalysts bearing a hydrogen-bond donor motif in addition to the nucleophilic phosphorus center have shown enhanced reactivity and enantioselectivity. semanticscholar.org These hydrogen-bonding interactions help to stabilize the transition state leading to the desired enantiomer.
While the specific role of this compound in asymmetric catalysis is not detailed in the provided search results, its structure suggests potential as a chiral ligand. The two nitrophenyl groups could provide a well-defined chiral environment around a metal center or act as sites for hydrogen bonding interactions in organocatalytic applications. The electronic properties imparted by the nitro groups would also play a crucial role in modulating the catalytic activity.
Report on the Unavailability of Scientific Literature for this compound
Subject: Inability to Generate Requested Article on the Computational Chemistry and Polymerization of this compound
Following a comprehensive search of scientific databases and public literature, it has been determined that there is a notable absence of specific research data for the chemical compound This compound pertaining to the requested topics of computational chemistry, mechanistic insights, and polymerization.
The compound, identified by its CAS Number 31638-90-1, is listed by several chemical suppliers. echemi.comaccelachem.comsigmaaldrich.comsigmaaldrich.com Public databases such as PubChem provide basic structural information and computationally predicted data points. uni.lu However, these sources lack the in-depth, peer-reviewed research necessary to fulfill the specific requirements of the requested article. A prominent supplier explicitly notes that analytical data for this compound is not collected, classifying it as a rare chemical for early discovery research. sigmaaldrich.com
The specific sections requested for the article were:
Polymerization Mechanism Prediction
A thorough investigation for literature detailing these aspects for this compound yielded no specific results. While extensive research exists on the general reactivity of phosphine oxides, the behavior of nitroaromatic compounds, and various polymerization techniques involving related monomers, nih.govrsc.orgnih.govnih.gov this body of work does not specifically analyze or even mention this compound. The PubChem database entry for the compound explicitly states, "No literature data available for this compound." uni.lu
Without published experimental or computational studies, any attempt to generate content for the requested sections would be speculative and would not meet the required standards of scientific accuracy. Information regarding rate-limiting steps, reaction intermediates, and polymerization mechanisms must be derived from dedicated research, which, for this specific compound, does not appear to be publicly available at this time.
Therefore, it is not possible to generate the requested scientific article with a sole focus on this compound that is both thorough and scientifically accurate as per the instructions.
Advanced Applications and Emerging Research Areas of Phosphine Oxides
Materials Science Applications
There is a significant body of research on the use of various phosphine (B1218219) oxides in materials science. However, studies specifically focusing on Bis-(3-nitrophenyl)-methylphosphine oxide are not readily found.
Light-Emitting Materials (e.g., OLEDs)
Polymer Design (e.g., Multifunctional Polymers, Flame Retardants, Plasticizers)
Organophosphorus compounds, including phosphine oxides, are widely used as flame retardants in polymers. They can act in both the gas phase and the condensed phase to inhibit combustion. While this is a well-established field, literature detailing the incorporation of this compound into polymer matrices and the resulting flame retardancy, or its use as a plasticizer or in the design of multifunctional polymers, is not available.
Functional Materials for Sensing and Recognition
The phosphine oxide group can act as a binding site for various analytes, making some phosphine oxide derivatives suitable for use in chemical sensors. The design of functional materials for sensing often involves tailoring the molecular structure to achieve high selectivity and sensitivity. At present, there are no published studies on the application of this compound in the development of functional materials for sensing and recognition.
Extraction and Separation Technologies
The strong coordination ability of the phosphoryl group (P=O) in phosphine oxides makes them effective extractants for a variety of metal ions.
Selective Extraction of Rare Earth Metals and Actinoids
Trialkylphosphine oxides are well-known extractants in the nuclear industry for the separation of actinides and lanthanides from acidic waste streams. The effectiveness of these extractants is highly dependent on the nature of the organic substituents on the phosphorus atom. There is currently no available research that investigates the efficiency or selectivity of this compound for the extraction of rare earth metals or actinoids.
Ligand Design for Metal Ion Coordination and Separation
The design of ligands for specific metal ion separation is a crucial area of research. The electronic and steric properties of the ligand determine its binding affinity and selectivity. While the fundamental structure of this compound suggests potential as a ligand, no studies on its synthesis for this purpose or its coordination chemistry with various metal ions have been found in the public domain.
Biological Chemistry Applications (Mechanistic Focus)
The unique structural and electronic properties of phosphine oxides, particularly those bearing nitro-aromatic substituents like this compound, have positioned them as compounds of interest in medicinal chemistry and chemical biology. The strong hydrogen-bond accepting capability of the phosphine oxide group, coupled with the electronic effects of the nitro substituents, can be pivotal in their interaction with biological macromolecules.
While direct studies on this compound as an enzyme inhibitor are not extensively documented, the broader class of phosphine oxides and nitro-aromatic compounds has demonstrated significant potential, particularly as inhibitors of crucial enzymes like Topoisomerase I (TopI). nih.govresearchgate.net TopI is a vital enzyme involved in DNA replication and transcription, making it a key target for anticancer drugs. wikipedia.org Topoisomerase inhibitors can function by stabilizing the transient enzyme-DNA complex, which leads to DNA strand breaks and ultimately cell death. wikipedia.org
Research on phosphine oxide indenoquinoline derivatives has shown their capacity to act as Topoisomerase I inhibitors. nih.govresearchgate.net In one study, a diphenyl(6-(4-nitrophenyl)-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-2-yl)phosphine oxide was synthesized and evaluated for its biological activity. The presence of the phosphine oxide moiety was crucial for the observed inhibitory effects. The proposed mechanism involves the stabilization of the Topoisomerase I-DNA cleavable complex. nih.gov It is hypothesized that the phosphine oxide group, being a strong hydrogen bond acceptor, interacts with amino acid residues in the active site of the enzyme or with the DNA backbone, thereby preventing the re-ligation of the DNA strand.
Furthermore, nitro-aromatic compounds, such as 1-nitro-9-aminoacridines, have been shown to inhibit Topoisomerase I. nih.gov The mechanism for these compounds can involve the formation of DNA adducts that interfere with the enzyme's function. nih.gov The electron-withdrawing nature of the nitro group can enhance the reactivity of the aromatic system and its ability to interact with biological nucleophiles, potentially leading to covalent modification of the enzyme or DNA.
For a molecule like this compound, a synergistic effect might be postulated. The two nitrophenyl groups could contribute to the molecule's ability to intercalate with DNA or interact with the enzyme through electronic and steric effects, while the phosphine oxide group provides a strong hydrogen-bonding anchor point.
Table 1: Research Findings on Related Topoisomerase I Inhibitors
| Compound Class | Key Structural Features | Proposed Mechanism of Inhibition | Reference |
| Phosphine Oxide Indenoquinolines | Phosphine oxide group, extended aromatic system | Stabilization of the Topoisomerase I-DNA cleavable complex through hydrogen bonding. | nih.govresearchgate.net |
| 1-Nitro-9-aminoacridines | Nitro-aromatic system | Formation of DNA adducts that interfere with enzyme action, dependent on thiol activation. | nih.gov |
The concept of molecular recognition is fundamental to biological chemistry, describing the specific interaction between two or more molecules through non-covalent interactions. For this compound, the key features for molecular recognition are the potent hydrogen bond accepting phosphoryl (P=O) group and the two nitrophenyl rings.
The phosphine oxide group is a very strong hydrogen bond acceptor. rsc.org This property is central to its ability to participate in molecular recognition events. In a biological context, it can form strong hydrogen bonds with hydrogen-bond-donating amino acid residues (e.g., from lysine, arginine, or serine) within an enzyme's active site or with the hydrogen bond donors on nucleic acids.
Role in Supramolecular Chemistry and Molecular Recognition
The principles that govern the biological activity of this compound are also central to its potential role in supramolecular chemistry. Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces.
The phosphine oxide functional group is a powerful tool in the construction of supramolecular assemblies due to its strong hydrogen bond accepting ability. researchgate.net It can form robust hydrogen bonds with a variety of hydrogen bond donors, such as phenols, carboxylic acids, and amides. This has been exploited to create supramolecular ligands for use in catalysis. For example, phosphine oxides have been combined with phosphoramidites through hydrogen bonding to form bidentate supramolecular ligands for asymmetric hydrogenation reactions.
The nitrophenyl groups in this compound add another dimension to its potential in supramolecular chemistry. The nitro group itself can act as a weaker hydrogen bond acceptor. More significantly, the electron-deficient nature of the nitrophenyl rings makes them potential partners in π-stacking interactions with electron-rich aromatic systems. These aromatic interactions, in concert with the strong hydrogen bonding of the phosphine oxide, can lead to the formation of highly ordered and stable supramolecular structures.
The design of molecularly imprinted polymers (MIPs) for the selective recognition of nitrophenols demonstrates the utility of the nitro-aromatic motif in molecular recognition. researchgate.net While not directly involving a phosphine oxide, this research highlights the specific interactions that nitrophenyl groups can engage in.
In the context of this compound, one could envision its use as a building block for crystalline solids with specific network topologies or as a receptor for guest molecules that can donate hydrogen bonds and participate in aromatic stacking interactions.
Table 2: Key Interactions in Supramolecular Chemistry
| Interaction Type | Involving this compound | Significance |
| Hydrogen Bonding | The P=O group acts as a strong hydrogen bond acceptor. | Directs the assembly of supramolecular structures. |
| π-π Stacking | The electron-deficient nitrophenyl rings can interact with electron-rich aromatic systems. | Contributes to the stability and ordering of the supramolecular assembly. |
| Dipole-Dipole Interactions | The polar P=O and C-NO2 bonds can engage in electrostatic interactions. | Influences the packing and overall architecture of the resulting structure. |
Future Research Directions and Outlook for Bis 3 Nitrophenyl Methylphosphine Oxide
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of bis-(3-nitrophenyl)-methylphosphine oxide often involves nitration of the corresponding phosphine (B1218219) oxide precursor, a process that can generate significant chemical waste. To align with the principles of green chemistry, researchers are exploring more sustainable synthetic routes. A key focus is the development of methods that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
One promising avenue is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often cleaner reactions with higher yields compared to conventional heating methods. The application of microwave technology to the Hirao P-C coupling reaction, a method for forming phosphorus-carbon bonds, has already demonstrated its potential for the efficient synthesis of aryl phosphonates and tertiary phosphine oxides. rsc.orgsciforum.netmdpi.com Future work will likely focus on adapting these microwave-assisted protocols for the synthesis of this compound and related compounds, potentially leading to more environmentally friendly production methods.
Another area of exploration is the use of alternative catalytic systems. While palladium-based catalysts are commonly used in P-C coupling reactions, there is growing interest in more abundant and less expensive metals like nickel and copper. sciforum.netsciforum.net Research into "P-ligand-free" coupling reactions, where an excess of the >P(O)H-reagent serves as the ligand for the metal catalyst, offers a simplified and more atom-economical approach. sciforum.net
| Synthetic Approach | Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced energy consumption. rsc.orgsciforum.net | Optimization of microwave parameters for the synthesis of this compound. |
| Alternative Catalysts | Use of more abundant and cost-effective metals (e.g., Ni, Cu). sciforum.net | Development of efficient nickel- and copper-catalyzed P-C coupling reactions for aryl phosphine oxides. |
| "P-Ligand-Free" Reactions | Simplified reaction setup, improved atom economy. sciforum.net | Exploring the scope of ligand-free coupling reactions for the synthesis of functionalized phosphine oxides. |
Exploration of New Ligand Architectures and Coordination Modes
The phosphoryl group (P=O) in this compound is a potent coordination site, allowing it to act as a ligand for a wide range of metal ions. The electron-withdrawing nature of the nitrophenyl groups is expected to modulate the Lewis basicity of the phosphoryl oxygen, influencing the strength and nature of its coordination to metal centers.
Future research will focus on synthesizing and characterizing coordination complexes of this compound with various transition metals and lanthanides. The investigation of its coordination modes, such as monodentate, bidentate, or bridging, will be crucial for understanding its potential in catalysis and materials science. While direct crystal structure data for this compound complexes are not yet widely available, studies on analogous phosphine oxide complexes provide valuable insights. For instance, bis(diphenylphosphinoyl) derivatives have been shown to coordinate to metal ions in a bidentate fashion through the two phosphine oxide oxygen atoms. nih.gov
The steric and electronic properties of the 3-nitrophenyl groups will play a significant role in determining the geometry and stability of the resulting metal complexes. Crystal structure analysis of new complexes will provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for the design of functional materials. mdpi.com
| Metal Ion Class | Potential Coordination Geometries | Research Objectives |
| Transition Metals | Tetrahedral, square planar, octahedral | Synthesis of novel catalysts with tailored reactivity. |
| Lanthanides | High coordination numbers (e.g., 8, 9, 10) | Development of luminescent materials and extraction agents. |
Expansion of Catalytic Scope and Selectivity
Phosphine oxides, particularly those with tailored electronic properties, are emerging as important components in catalysis. While often considered byproducts in reactions like the Wittig reaction, their catalytic potential is increasingly being recognized. researchgate.netmdpi.com The electron-deficient nature of this compound, resulting from the nitro substituents, makes it an intriguing candidate for various catalytic applications.
Future research will likely explore the use of this compound and its metal complexes as catalysts in a range of organic transformations. The electron-withdrawing groups can enhance the Lewis acidity of a coordinated metal center, potentially leading to increased catalytic activity in reactions such as polymerizations, C-C bond activations, and oxidation reactions. researchgate.net
Furthermore, the development of heterogeneous catalysts by immobilizing phosphine oxide derivatives on solid supports, such as multiwalled carbon nanotubes, presents a promising strategy for catalyst recycling and sustainable chemical processes. mdpi.com Investigating the catalytic performance of supported this compound in reactions like the Wittig, Mitsunobu, and Staudinger ligations could open up new avenues for green and efficient synthesis. mdpi.com
Deeper Mechanistic Understanding Through Advanced Computational Techniques
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the electronic structure and reactivity of molecules. Future research will increasingly rely on advanced computational techniques to gain a deeper mechanistic understanding of this compound and its derivatives.
DFT studies can provide valuable insights into the molecule's frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential, and bond characteristics. vulcanchem.com This information is crucial for predicting its reactivity, coordination behavior, and potential applications in materials science. For example, theoretical investigations into the electronic structure of phosphine oxide derivatives used as host materials in organic light-emitting diodes (OLEDs) have been instrumental in understanding their performance. princeton.edu
Computational modeling can also be employed to study the mechanisms of catalytic reactions involving this compound, helping to rationalize experimental observations and guide the design of more efficient catalysts. By simulating reaction pathways and transition states, researchers can identify key factors that control catalytic activity and selectivity.
| Computational Method | Key Insights | Impact on Research |
| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, electrostatic potential. vulcanchem.com | Prediction of reactivity and guidance for materials design. |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions. | Understanding of solid-state packing and solution behavior. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzyme-ligand interactions. | Design of phosphine oxide-based inhibitors and probes. |
Design of New Materials with Tailored Optoelectronic and Separative Properties
The unique electronic properties of this compound make it a promising building block for the design of novel functional materials. The combination of the electron-withdrawing nitrophenyl groups and the polar phosphine oxide moiety can lead to materials with interesting optoelectronic and separative properties.
In the field of optoelectronics , phosphine oxide derivatives have shown great potential as host materials and electron-transporting materials in OLEDs. rsc.orgsemanticscholar.org Their strong electron-withdrawing character can lead to high external quantum efficiencies. rsc.org Future research will focus on incorporating this compound into the design of new materials for blue phosphorescent OLEDs, leveraging its predicted electronic properties to achieve high performance and stability. glaserchemgroup.com
In separation science , phosphine oxides are known for their ability to extract metal ions, particularly lanthanides and actinides, from aqueous solutions. rsc.org The design of novel extractants with high efficiency and selectivity is crucial for applications in nuclear waste reprocessing and rare-earth element recovery. The functional groups on the phosphine oxide play a critical role in its extraction capabilities. Research into the use of this compound and its derivatives as selective extraction agents for valuable metals will be a key area of future investigation.
Interdisciplinary Research at the Interface of Chemistry and Chemical Biology
The intersection of chemistry and biology offers exciting opportunities for the application of functionalized phosphine oxides. The unique properties of the phosphine oxide group, such as its polarity and ability to act as a hydrogen bond acceptor, make it a valuable moiety in the design of bioactive molecules and chemical probes. bldpharm.com
One area of growing interest is the development of phosphine-based fluorescent probes for imaging biological processes. These probes can be designed to react with specific analytes in living cells, leading to a change in their fluorescence properties. researchgate.net Future research could explore the synthesis of fluorescent derivatives of this compound for the detection of reactive oxygen species or other important biomolecules.
Furthermore, the incorporation of the phosphine oxide group into drug candidates is being explored to improve their physicochemical properties, such as solubility and metabolic stability. bldpharm.com While still an emerging area, the potential for this compound to serve as a scaffold for the development of new therapeutic agents warrants further investigation. The ability to functionalize the nitrophenyl rings provides a handle for introducing other pharmacologically relevant groups, opening up possibilities for interdisciplinary research at the interface of synthetic chemistry and medicinal chemistry.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing Bis-(3-nitrophenyl)-methylphosphine oxide, and how is purity validated?
- Methodology :
- Synthesis : Adapt protocols from analogous phosphine oxides, such as coupling methylphosphine with 3-nitrophenyl groups via nucleophilic substitution or catalytic cross-coupling reactions. Use inert atmospheres (e.g., N₂/Ar) to prevent oxidation .
- Purification : Recrystallization from methanol or ethanol (common for nitroaryl phosphine oxides) and column chromatography with silica gel.
- Purity Validation : High-Performance Liquid Chromatography (HPLC) with ≥98.5% purity thresholds (as in TPPO standards) . Gas Chromatography (GC) may complement analysis for volatile byproducts .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/³¹P NMR : Identify chemical shifts for nitroaryl protons (δ ~7.5–8.5 ppm) and phosphorus environments (³¹P δ ~20–30 ppm for phosphine oxides) .
- FT-IR : Detect P=O stretching (~1150–1250 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ asymmetric, ~1350 cm⁻¹ symmetric) .
- Mass Spectrometry (EI/ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Compare with DFT-predicted isotopic distributions .
Advanced Research Questions
Q. How do nitro substituents influence the electronic structure and reactivity of this compound?
- Methodology :
- Computational Studies : Perform Density Functional Theory (DFT) calculations to map electron density distributions, HOMO-LUMO gaps, and charge transfer effects induced by nitro groups. Compare with X-ray absorption spectra (XAS) for experimental validation .
- Experimental Probes : Use cyclic voltammetry to assess redox behavior. Nitro groups typically act as electron-withdrawing moieties, altering reduction potentials .
Q. What strategies resolve contradictions in hydrogen-bonding interaction studies involving this compound?
- Methodology :
- Variable-Temperature NMR : Monitor dynamic hydrogen bonding with phenol derivatives by tracking ³¹P NMR shifts at different temperatures .
- Crystallography : Resolve ambiguities in binding modes via single-crystal X-ray diffraction. For example, TPPO forms 1:1 or 2:1 adducts with phenols depending on steric effects .
- IR Titrations : Quantify association constants (Ka) by analyzing P=O band shifts during titration with hydrogen-bond donors .
Q. How can this compound be optimized for selective ion sensing or catalytic applications?
- Methodology :
- Fluorometric Screening : Test selectivity for metal ions (e.g., Fe³⁺, Cu²⁺) or anions (e.g., F⁻) by monitoring fluorescence quenching/enhancement. Compare with TPPO-based sensors, which rely on proton-transfer mechanisms .
- Catalytic Testing : Evaluate performance in cross-coupling reactions (e.g., Suzuki-Miyaura) as a ligand. Use kinetic studies (e.g., TOF, TON) and contrast with triphenylphosphine oxide benchmarks .
Data Contradictions and Resolution
Q. Why do computational and experimental data sometimes conflict in phosphine oxide stability studies?
- Resolution Framework :
- Solvent Effects : DFT models often neglect solvent interactions. Use COSMO-RS or explicit solvent models to improve accuracy .
- Thermodynamic Measurements : Reconcile melting points (e.g., 150–157°C for TPPO ) with computational enthalpy values by incorporating lattice energy calculations .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
